4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Description
The compound 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one belongs to the pyrazolo-pyridazinone class of heterocyclic molecules. Its core structure features a pyrazolo[3,4-d]pyridazin-7-one scaffold substituted at position 1 with a 4-fluorophenyl group and at position 4 with a cyclopropyl moiety. For instance, the cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity in similar scaffolds, while the 4-fluorophenyl substituent may influence electronic and steric interactions with biological targets .
Properties
IUPAC Name |
4-cyclopropyl-1-(4-fluorophenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)12(8-1-2-8)17-18-14(13)20/h3-8H,1-2H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAXAXARVHIKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolopyridazinone Core
Method A: Cyclization of Hydrazine Derivatives
- Starting from hydrazine derivatives and suitable diketones or ketoesters, cyclization is achieved under acidic or basic conditions to form the fused heterocyclic core.
- For example, a hydrazine derivative reacts with a ketoester or aldehyde to form the pyrazolopyridazinone ring via intramolecular cyclization, often facilitated by refluxing in ethanol or acetic acid.
Method B: Direct Cyclization from Precursor Salts
- Utilizing precursor salts such as 2,4-dichloropyridazine derivatives, nucleophilic substitution with hydrazine or related nucleophiles leads to ring closure.
- This method is advantageous for introducing substituents at specific positions before cyclization.
Introduction of the Cyclopropyl Group
Method A: Cyclopropanation of Unsaturated Precursors
- Cyclopropyl groups are introduced via carbene transfer reactions using diazocompounds such as diazomethane or trimethylsilyl diazomethane in the presence of catalysts like copper or rhodium complexes.
- Example: An alkene intermediate undergoes carbene addition to form the cyclopropane ring.
Method B: Nucleophilic Substitution on Activated Intermediates
- A suitable leaving group (e.g., halogen) on an intermediate pyridazinone is displaced by cyclopropyl nucleophiles, such as cyclopropyllithium or cyclopropylmagnesium bromide, under inert conditions.
Attachment of the 4-Fluorophenyl Group
Method: Suzuki-Miyaura Cross-Coupling
- The phenyl ring bearing fluorine is attached via palladium-catalyzed cross-coupling.
- A halogenated precursor (e.g., 4-bromophenyl derivative) reacts with 4-fluorophenylboronic acid or ester in the presence of a Pd(0) catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., dioxane or DMF).
Final Functionalization and Purification
- The last steps involve purification via chromatography, recrystallization, or preparative HPLC.
- Characterization includes NMR, MS, and X-ray crystallography to confirm structure and purity.
Data Table of Representative Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Core formation | Cyclization of hydrazine derivatives | Hydrazine, ketoester | Reflux in ethanol/acetic acid | ~70% | Intramolecular ring closure |
| Cyclopropyl introduction | Carbene transfer (cyclopropanation) | Diazomethane, Cu/Rh catalyst | Room temperature to 50°C | 60-80% | Stereoselective formation |
| Phenyl substitution | Suzuki-Miyaura coupling | 4-bromophenyl derivative, 4-fluorophenylboronic acid | Pd(0), base, 80°C | 55-70% | High regioselectivity |
| Final purification | Chromatography | Silica gel or HPLC | Standard protocols | N/A | Ensures high purity |
Recent studies emphasize the importance of regioselectivity and stereochemistry in the synthesis. For instance, the use of specific catalysts and ligands in Suzuki coupling enhances selectivity and yield. Additionally, the introduction of the cyclopropyl group is optimized through carbene transfer reactions, which are sensitive to the choice of catalyst and reaction temperature.
Patent literature, such as EP 4031552 B1, describes advanced synthetic routes involving multi-step sequences with high regio- and stereoselectivity, often utilizing protecting groups and strategic functional group transformations to improve overall yields and purity.
Notes on Synthesis Challenges
- Controlling stereochemistry during cyclopropanation is critical for biological activity.
- The stability of intermediates, especially those bearing reactive halogens or diazo compounds, requires careful handling.
- Purification steps are crucial to remove residual catalysts and by-products, especially in pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives of the pyrazole or pyridazine rings.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 of the pyrazolo-pyridazinone core significantly impacts physicochemical and synthetic properties:
Key Observations :
- Halogenated derivatives (e.g., 3-chlorophenyl) are often discontinued due to synthetic challenges or toxicity concerns .
Substituent Variations at Position 4
Position 4 substitutions (cyclopropyl, isopropyl, methyl) influence steric bulk and solubility:
Key Observations :
- Cyclopropyl groups enhance rigidity and may improve metabolic stability compared to bulkier isopropyl groups .
- Methyl substituents (e.g., in ) reduce molecular weight but may lower melting points due to decreased crystallinity.
Substituent Variations at Position 6
Position 6 modifications (e.g., hydroxyethyl, dichlorophenyl) are critical for solubility and reactivity:
Biological Activity
The compound 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is characterized by a pyrazolo[3,4-d]pyridazine core with a cyclopropyl group and a fluorophenyl substituent. The molecular formula is with a molecular weight of approximately 219.25 g/mol.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a study assessing the anticancer efficacy of related pyrazolo compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa (cervical cancer) and A375 (melanoma) cell lines. Specifically, compounds with similar structural motifs demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | A375 | 1.8 | CDK9 Inhibition |
Anti-inflammatory Effects
The pyrazolo[3,4-d]pyridazine derivatives have also been investigated for their anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced expression of inflammatory mediators.
Neuroprotective Properties
Emerging evidence suggests that 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may possess neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis.
Absorption and Distribution
The pharmacokinetic profile of this compound remains under investigation; however, preliminary studies suggest good oral bioavailability and distribution in tissues due to its lipophilic nature.
Toxicity Studies
Toxicological assessments are critical for evaluating the safety profile of new compounds. Current data indicate that at therapeutic doses, 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exhibits low toxicity in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrazolo precursors with cyclopropane derivatives under anhydrous conditions. For example, refluxing in dry pyridine (as in ) with controlled temperature (80–100°C) and inert gas protection minimizes side reactions. Yield optimization requires stoichiometric control of amine coupling agents (e.g., aromatic amines) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Impurities like unreacted fluorophenyl intermediates can be monitored via HPLC .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural validation. For purity, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is recommended. Residual solvents (e.g., pyridine) should be quantified via GC-MS per ICH guidelines .
Q. What safety protocols are essential during laboratory handling of this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) as per . Work in a fume hood to avoid inhalation of fine particulates. Waste disposal must follow hazardous chemical protocols, including neutralization of acidic byproducts (e.g., HCl from synthesis) and segregation in labeled containers for incineration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the phosphodiesterase (PDE) inhibition potential of this compound?
- Methodological Answer : Conduct competitive binding assays using recombinant PDE isoforms (e.g., PDE5, PDE6) with H-labeled sildenafil analogs as reference ligands (). Measure IC values via radiometric assays, correlating cyclopropyl and fluorophenyl substituent effects with inhibitory activity. Molecular docking (e.g., AutoDock Vina) can model interactions with PDE catalytic domains .
Q. What experimental designs are suitable for assessing in vivo pharmacokinetics and metabolite profiling?
- Methodological Answer : Use a randomized block design with split-split plots () for dose-response studies in rodent models. Plasma samples analyzed via LC-MS/MS can quantify parent compound and metabolites (e.g., hydroxylated derivatives). Bile duct-cannulated models help identify biliary excretion pathways .
Q. How should contradictory data from stability studies (e.g., pH-dependent degradation) be resolved?
- Methodological Answer : Replicate studies under controlled pH (2–9) and temperature (25–40°C) using USP buffers. Degradation products are profiled via UPLC-QTOF-MS, with kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Conflicting results may arise from photolytic degradation; thus, light-protected storage is critical .
Q. What computational strategies validate the compound’s environmental fate in ecotoxicological studies?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation half-lives and bioaccumulation factors. Experimental validation includes OECD 301D ready biodegradability tests and Daphnia magna acute toxicity assays (). Metabolite identification in soil/water matrices uses high-resolution mass spectrometry .
Q. How can cross-reactivity in immunoassays targeting this compound be minimized during pharmacological studies?
- Methodological Answer : Develop monoclonal antibodies against the pyridazinone core structure using hybridoma technology. Screen for cross-reactivity with structurally similar analogs (e.g., triazolopyridazines in ) via competitive ELISA. Affinity purification with Protein A/G columns enhances specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
